molecular formula C19H22BrNO4 B249148 N-(4-bromophenyl)-3,4,5-triethoxybenzamide

N-(4-bromophenyl)-3,4,5-triethoxybenzamide

Cat. No. B249148
M. Wt: 408.3 g/mol
InChI Key: YTVPYOTZUXEXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3,4,5-triethoxybenzamide, also known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound belongs to the class of benzamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

N-(4-bromophenyl)-3,4,5-triethoxybenzamide exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been found to possess anti-cancer and neuroprotective properties.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3,4,5-triethoxybenzamide has been shown to exhibit various biochemical and physiological effects in the body. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. N-(4-bromophenyl)-3,4,5-triethoxybenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-3,4,5-triethoxybenzamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and its pharmacological properties have been extensively studied. However, N-(4-bromophenyl)-3,4,5-triethoxybenzamide has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-3,4,5-triethoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the chemical structure of N-(4-bromophenyl)-3,4,5-triethoxybenzamide. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as inflammatory disorders and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(4-bromophenyl)-3,4,5-triethoxybenzamide.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-3,4,5-triethoxybenzamide can be achieved through a multi-step process involving the reaction of 4-bromobenzoyl chloride with triethoxybenzene in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product.

Scientific Research Applications

N-(4-bromophenyl)-3,4,5-triethoxybenzamide has been studied extensively for its potential application in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. The compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(4-bromophenyl)-3,4,5-triethoxybenzamide has also been found to possess neuroprotective properties by preventing the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.

properties

Product Name

N-(4-bromophenyl)-3,4,5-triethoxybenzamide

Molecular Formula

C19H22BrNO4

Molecular Weight

408.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C19H22BrNO4/c1-4-23-16-11-13(12-17(24-5-2)18(16)25-6-3)19(22)21-15-9-7-14(20)8-10-15/h7-12H,4-6H2,1-3H3,(H,21,22)

InChI Key

YTVPYOTZUXEXOU-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.